4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(1,2,2,4-tetramethylquinolin-6-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-11H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVNNESDOYZBQH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
- Reagents: 6-formyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline + methyl ketone (e.g., acetylacetone)
- Catalyst: Base (e.g., NaOH) or acid (e.g., acetic acid)
- Solvent: Ethanol or acetic acid
- Temperature: Ambient to reflux
- Time: Several hours (typically 3-6 h)
The reaction yields the desired 4-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one as the major product, exhibiting the trans-configuration of the double bond.
Alternative Synthetic Routes and Catalysis
Recent advances have introduced one-pot synthesis methods using heterogeneous catalysts such as nanocrystalline titanium dioxide on dodecyl-sulfated silica support (NCTDSS) . This catalyst system enables the efficient formation of dihydroquinoline derivatives and their functionalized analogs under mild reflux conditions with high yields and shorter reaction times.
Advantages of NCTDSS Catalysis:
- High catalytic efficiency and selectivity
- Reusability and long-term stability
- Environmentally benign and non-toxic
- Short reaction times and simple operation
This method involves mixing phenol derivatives, β-diketones, and acrylonitrile or methyl acrylate in hot ethanol with NCTDSS catalyst, followed by addition of primary amines and refluxing. Although this method is described for related dihydroquinoline derivatives, it suggests potential applicability for synthesizing the target compound or its analogs with modifications.
Reaction Monitoring and Characterization
The completion of the condensation reaction is typically monitored by 1H NMR spectroscopy , where the disappearance of the aldehydic proton signal (9.88–10.22 ppm) and appearance of olefinic protons with characteristic coupling constants confirm product formation. Additional characterization includes:
- FT-IR Spectroscopy: Identification of carbonyl (C=O) stretching around 1650–1700 cm⁻¹
- 13C NMR: Confirmation of carbonyl and alkene carbons
- Mass Spectrometry: Molecular ion peak consistent with C17H21NO
- Elemental Analysis: To verify purity and composition
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | 1,2,2,4-tetramethyl-1,2-dihydroquinoline, POCl3/DMF | 60-80 | Selective 6-formylation |
| 2 | Aldol condensation | 6-formyl derivative + methyl ketone, base or acid, reflux | 50-70 | Formation of (E)-but-3-en-2-one moiety |
| 3 | One-pot catalysis (alternative) | NCTDSS catalyst, ethanol, reflux | 65-85 | Green, efficient, reusable catalyst |
Research Findings and Practical Considerations
- The Vilsmeier-Haack formylation remains the most reliable method to prepare the key aldehyde intermediate with high regioselectivity and acceptable yields.
- The subsequent aldol condensation is a classical and robust approach to install the α,β-unsaturated ketone side chain, producing the target compound with stereochemical control.
- One-pot catalytic methods using NCTDSS offer promising alternatives for greener and more sustainable synthesis, though adaptation to this specific compound requires further optimization.
- Reaction monitoring by NMR spectroscopy is critical to confirm the disappearance of starting aldehyde and formation of the trans-alkene.
- Purification typically involves recrystallization or column chromatography using hexane/ethyl acetate mixtures.
Chemical Reactions Analysis
4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly its potential as an antiplatelet agent. Research indicates that derivatives of quinoline structures exhibit significant pharmacological effects. For instance:
- Antiplatelet Activity : Structural modifications of quinoline derivatives have shown enhanced antiplatelet action by inhibiting cyclooxygenase enzymes and reducing thromboxane A2 levels. This leads to decreased platelet aggregation both in vitro and in vivo .
- Antibacterial Properties : Compounds related to 4-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one have been studied for their ability to inhibit bacterial DNA gyrase. This mechanism is crucial for the development of new antibacterial agents targeting Gram-negative bacteria .
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a scaffold for the development of novel therapeutic agents. The following applications are noteworthy:
- Drug Development : The compound can be utilized as a lead structure in the synthesis of new drugs targeting cardiovascular diseases due to its antiplatelet properties.
- Antimicrobial Agents : Given its antibacterial potential, derivatives can be explored for treating infections caused by resistant bacterial strains.
Case Study 1: Antiplatelet Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated a series of quinoline derivatives for their antiplatelet effects. The study highlighted that specific modifications increased the efficacy of these compounds significantly compared to standard treatments .
Case Study 2: Antibacterial Efficacy
Research focusing on the antibacterial properties of quinoline derivatives demonstrated that certain substitutions at the C4 position improved activity against common pathogens such as E. coli and Pseudomonas aeruginosa. This study emphasized the importance of structural optimization in enhancing antibacterial potency .
Mechanism of Action
The mechanism of action of 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Scaffolds: The target compound’s 1,2-dihydroquinoline core (partial unsaturation) contrasts with the tetrahydroquinoline (fully saturated) in and the isoxazole heterocycle in . These differences impact electronic properties and steric environments .
- Synthesis: While the target compound and 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one both utilize iodine-mediated steps, the former involves condensation to install the butenone group, whereas the latter focuses on cyclization .
Spectroscopic and Physical Property Comparisons
Table 2: NMR Data and Physical Properties
*Calculated from molecular formula C₁₃H₁₁NO₂.
Key Observations :
- ¹H NMR: The target compound’s conjugated double bond (δ 6.55 and 7.49 ppm, J≈16 Hz) is absent in the tetrahydroquinoline derivatives but present in the isoxazole analog, indicating shared electronic effects in the enone system .
- Molecular Weight : The target compound’s higher molecular weight (255.35 vs. 165.22–213.24 g/mol) reflects its additional methyl groups and extended side chain .
Functional and Application Differences
- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one : The isoxazole moiety may confer antimicrobial or anti-inflammatory properties , though specific data are unavailable .
- Tetrahydroquinolones: These are intermediates in synthesizing alkaloid-like compounds, with applications in catalysis and material science .
Biological Activity
4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one (CAS No. 2111905-49-6) is a compound of interest due to its potential biological activities. The structure of this compound suggests it may possess various pharmacological properties, particularly in the fields of oncology and neuroprotection.
- Molecular Formula: C17H21NO
- Molecular Weight: 255.36 g/mol
- IUPAC Name: (E)-4-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one
Biological Activity Overview
Research indicates that compounds similar to 4-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one exhibit a range of biological activities including anticancer effects and neuroprotective properties.
Anticancer Activity
A study focusing on similar quinoline derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives exhibited low micromolar inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In a recent investigation into the anticancer properties of quinoline derivatives:
- Lead Compound: A related compound demonstrated an IC50 value of approximately 5 µM against breast cancer cell lines.
- Mechanism: The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Research has also suggested that the compound may have neuroprotective effects. Quinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Case Study:
In vivo studies using animal models have indicated:
- Effectiveness: Administration of similar compounds resulted in reduced neuronal death in models of neurodegenerative diseases.
- Mechanism: The protective effect is hypothesized to be mediated through antioxidant activity and inhibition of inflammatory pathways.
Data Table: Biological Activity Summary
| Activity | Effect | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | ~5 µM | |
| Neuroprotection | Reduction in neuronal death | N/A |
Structure-Activity Relationship (SAR)
The biological activity of 4-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one can be influenced by various structural modifications. Research suggests that:
- Substituents on the quinoline ring can enhance or diminish activity.
- Alkyl chain length in the butenone moiety may affect potency.
Q & A
Q. What are the optimal synthetic routes for 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is synthesized via aldol-type condensation reactions. For example, benzothiazolium salts are condensed with aromatic aldehydes in acetic anhydride under reflux conditions. Key steps include:
- Using anhydrous solvents (e.g., acetic anhydride) to minimize side reactions.
- Optimizing stoichiometry of the aldehyde and benzothiazolium precursor (typically 1:1 molar ratio).
- Monitoring reaction progress via TLC and isolating the product via preparative HPLC or column chromatography. Yields can be improved by controlling reaction temperature (80–100°C) and extending reaction times (12–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substitution patterns and verifying the enone (α,β-unsaturated ketone) system. For instance, the α,β-unsaturated carbonyl group shows characteristic downfield shifts (δ 6.5–7.5 ppm for vinyl protons and δ 190–210 ppm for the carbonyl carbon) .
- UV-Vis Spectroscopy : Identifies electronic transitions in the enone system. Absorption maxima near 375 nm (for electron-donating substituents) or 323 nm (for electron-withdrawing groups) confirm conjugation effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with complex substituents .
Q. How can crystallographic data (e.g., SHELXL, ORTEP) be utilized to determine the compound’s molecular geometry?
Methodological Answer:
- SHELXL : Used for refining crystal structures. Input diffraction data (e.g., .hkl files) and apply constraints for thermal parameters and bond lengths. Validate using R-factors (target R1 < 0.05) .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry. Ensure proper space group assignment (e.g., P21/c for monoclinic systems) .
Advanced Research Questions
Q. How does the electron-donating 1,2-dihydroquinolinyl group influence the compound’s fluorescence properties in bioimaging applications?
Methodological Answer: The 1,2-dihydroquinolinyl group acts as a strong electron donor in push-pull fluorophores, enhancing Stokes shifts and photostability. To quantify this:
- Measure fluorescence quantum yields using integrating spheres with reference standards (e.g., fluorescein).
- Compare emission spectra of derivatives with alternative donors (e.g., N,N-dimethylaminophenyl). The 1,2-dihydroquinolinyl group typically shifts emission to near-infrared (NIR) regions (650–750 nm), making it suitable for deep-tissue imaging .
Q. What strategies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO transitions. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align computed UV-Vis spectra with experimental data.
- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent-induced shifts in absorption maxima.
- Vibrational Analysis : Compare computed IR frequencies with experimental FT-IR to identify discrepancies in functional group assignments .
Q. In designing derivatives of this compound for enhanced fluorescence, what structural modifications have been explored?
Methodological Answer:
- Electron Acceptor Tuning : Replace the benzothiazolium acceptor with stronger acceptors (e.g., dicyanomethylene) to red-shift emission.
- Linker Optimization : Substitute the ethenyl bridge with ethynyl or conjugated polyenes to extend π-systems and reduce non-radiative decay.
- Bioorthogonal Tags : Introduce azide or alkyne groups for click chemistry-based conjugation to biomolecules, as demonstrated in Mango RNA aptamer systems .
Q. What methodologies are employed to assess the compound’s potential cytotoxicity in biological systems?
Methodological Answer:
- In Vitro Assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) at varying concentrations (1–100 µM).
- Confocal Microscopy : Track cellular uptake and localization in real-time using fluorescence.
- ROS Detection : Apply DCFH-DA probes to measure reactive oxygen species (ROS) generation, which may indicate phototoxicity in imaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
